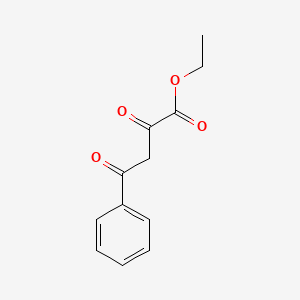







|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])[C:5](=O)[CH2:6][C:7](=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)C.Cl.[NH2:18]O>CO>[CH3:1][O:3][C:4]([C:5]1[CH:6]=[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:14][N:18]=1)=[O:16] |f:1.2|
|


|
Name
|
|
|
Quantity
|
3.86 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(CC(C1=CC=CC=C1)=O)=O)=O
|
|
Name
|
|
|
Quantity
|
3.657 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
78 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
Volatiles were then removed by evaporation
|
|
Type
|
ADDITION
|
|
Details
|
the resulting residue was diluted with water
|
|
Type
|
EXTRACTION
|
|
Details
|
the product extracted with chloroform
|
|
Type
|
CUSTOM
|
|
Details
|
The chloroform layer was collected
|
|
Type
|
WASH
|
|
Details
|
washed with brine solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by column chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=NOC(=C1)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.8 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |